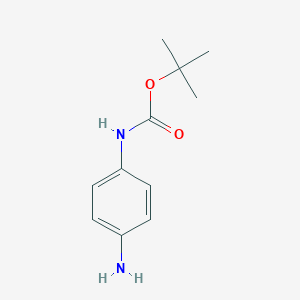
tert-Butyl (4-aminophenyl)carbamate
Übersicht
Beschreibung
Tert-Butyl (4-aminophenyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals. It is characterized by the presence of a tert-butyl carbamate group attached to an aromatic ring that contains an amino group.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives has been explored in several studies. For instance, an enantioselective synthesis involving an iodolactamization step was used to produce a benzyl carbamate derivative, which is a potent CCR2 antagonist intermediate . Another study described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which act as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was optimized, achieving a total yield of 81% through acylation, nucleophilic substitution, and reduction steps .
Molecular Structure Analysis
The molecular structure of tert-butyl (4-aminophenyl)carbamate derivatives typically includes a tert-butyl group for protection, which can be removed under certain conditions. The presence of the amino group on the aromatic ring allows for further functionalization and the introduction of chirality in the molecule, which is crucial for the synthesis of enantiomerically pure compounds .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives are versatile intermediates that can undergo various chemical transformations. For example, they can be used in lipase-catalyzed transesterification reactions for kinetic resolution, leading to optically pure enantiomers . They also serve as handles in solid-phase synthesis of peptide alpha-carboxamides, showing resistance to acidolysis and allowing for efficient cleavage under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives depend on the specific substituents and functional groups present in the molecule. These properties influence their reactivity and stability, which are critical for their use in organic synthesis and pharmaceutical applications. For example, the stability of the carbamate linkage to acidolysis is an important consideration in solid-phase synthesis . The enantioselectivity and efficiency of synthesis methods, as well as the yield and purity of the final product, are also key factors that are thoroughly investigated in the studies .
Wissenschaftliche Forschungsanwendungen
1. Enzymatic Kinetic Resolution
- Summary of Application: The compound is used as a key intermediate in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction .
- Methods of Application: The reaction conditions were investigated and the carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .
- Results: The enzymatic process showed excellent enantioselectivity (E > 200). ®- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate were easily transformed into the corresponding ®- and (S)-1-(2-aminophenyl)ethanols .
2. Palladium-Catalyzed Synthesis
- Summary of Application: The compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
- Methods of Application: The synthesis involves a cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .
- Results: The specific results or outcomes of this application were not detailed in the source .
3. Synthesis of Tetrasubstituted Pyrroles
- Summary of Application: The compound is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes of this application were not detailed in the source .
4. Amino Acid Protection
- Summary of Application: It is an important amino acid ester protecting group, which can protect the activity of amino compounds, thereby playing a role in protecting specific groups during synthesis .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes of this application were not detailed in the source .
5. Water at Elevated Temperatures (WET)
- Summary of Application: The compound is used in the selective hydrolysis of protecting groups such as tert-butyl carbamates (N-Boc) from 125 to 150°C .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes of this application were not detailed in the source .
6. Carbamate Synthesis
- Summary of Application: The compound is used in a three-component coupling of amines, carbon dioxide, and halides for an efficient synthesis of carbamates .
- Methods of Application: The reaction is carried out in the presence of cesium carbonate and TBAI . The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .
- Results: Chiral substrates were resistant to racemization .
Safety And Hazards
Zukünftige Richtungen
Carbamate derivatives like tert-Butyl (4-aminophenyl)carbamate have received much attention due to their application in drug design and discovery . They are increasingly being used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . Therefore, the future research directions could involve exploring new synthesis methods, studying their biological activities, and developing new drugs based on this compound.
Eigenschaften
IUPAC Name |
tert-butyl N-(4-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVYTYZCVWHWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991332 | |
| Record name | tert-Butyl (4-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-aminophenyl)carbamate | |
CAS RN |
71026-66-9 | |
| Record name | tert-Butyl (4-aminophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71026-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-aminophenyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071026669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl (4-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (4-aminophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



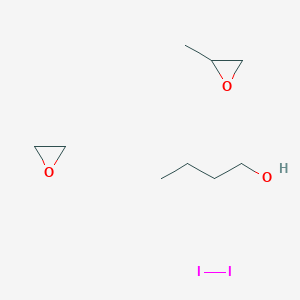


![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)
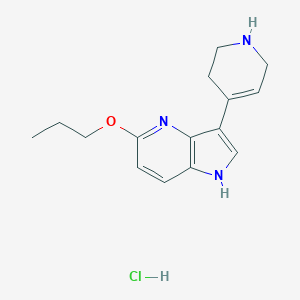
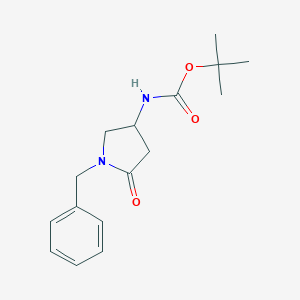

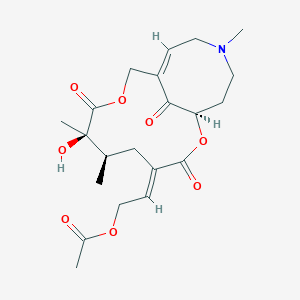

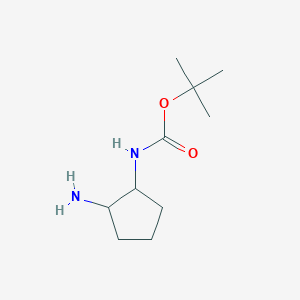
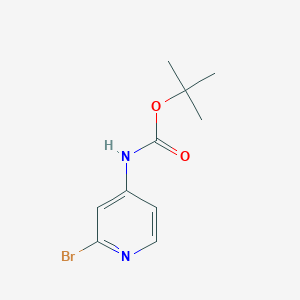
![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)